molecular formula C14H18O2 B095403 Methyl 1-phenylcyclohexane-1-carboxylate CAS No. 17380-78-8

Methyl 1-phenylcyclohexane-1-carboxylate

Cat. No. B095403
M. Wt: 218.29 g/mol
InChI Key: SGCPKFJYODXFOZ-UHFFFAOYSA-N
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Patent
US05331010

Procedure details

This compound was prepared (1.02 g, 5.43 mmol, 62%) from the product of Step B (1.91 g, 8.76 mmol) using LiAlH4 (0.75 g, 37.95 mmol) according to the procedure for synthesizing 1-phenylcyclopentanemethanol set forth in Step B, Example 1, with the exception that this compound precipitated out of solution following the steps of: (a) destroying the excess hydride; (b) separating the aluminum salts by filtration; and (c) washing with water (3×4 mL in this Example). Filtration of the precipitate gave 1-phenylcyclohexanemethanol as a white solid, mp 63°-64° C. (compared with reported value, J. Org. Chem. 27:3434 (1962), of 63°-64° C.).
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3].C1(C2(CO)CCCC2)C=CC=CC=1>>[C:11]1([C:5]2([CH2:3][OH:2])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.91 g
Type
reactant
Smiles
COC(=O)C1(CCCCC1)C1=CC=CC=C1
Step Two
Name
Quantity
0.75 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCCC1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated out of solution
CUSTOM
Type
CUSTOM
Details
destroying the excess hydride
CUSTOM
Type
CUSTOM
Details
(b) separating the aluminum salts
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
and (c) washing with water (3×4 mL in this Example)
FILTRATION
Type
FILTRATION
Details
Filtration of the precipitate

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCCCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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